3,6-Dichloropyridazine-4-carbaldehyde

Heterocyclic Chemistry Reactivity Prediction Structure-Activity Relationship

Researchers face regioselectivity challenges with symmetrical dichloropyridazines. 3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) solves this via a dual reactive architecture: • C4 aldehyde: enables Knoevenagel condensation, reductive amination, or Grignard addition for primary diversification. • C3/C6 chlorides: undergo sequential nucleophilic aromatic substitution (SNAr) for orthogonal functionalization. • Convergent synthesis of pyrazolopyridazine fused bicyclic systems without linear heterocycle construction. White to pale-yellow solid, ≥98% purity. Global shipping from mg to bulk quantities.

Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
CAS No. 130825-10-4
Cat. No. B176534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyridazine-4-carbaldehyde
CAS130825-10-4
Molecular FormulaC5H2Cl2N2O
Molecular Weight176.99 g/mol
Structural Identifiers
SMILESC1=C(C(=NN=C1Cl)Cl)C=O
InChIInChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1-2H
InChIKeyMDFPDUWCECWCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) Properties & Procurement Baseline


3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) is an electron-deficient pyridazine heterocycle featuring chlorine substituents at the 3- and 6-positions and an aldehyde at the 4-position . The molecule (C₅H₂Cl₂N₂O, MW 176.99 g/mol ) possesses a predicted density of 1.6 ± 0.1 g/cm³ and a predicted boiling point of 346.5 ± 37.0 °C . It is commercially supplied as a white to pale-yellow solid, typically at ≥97% purity, for use as a versatile building block in pharmaceutical and agrochemical research .

Why 3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) Cannot Be Generically Substituted


Simple substitution with a non-halogenated pyridazine-4-carbaldehyde or an underivatized 3,6-dichloropyridazine fails to replicate the unique, dual-mode reactivity profile of 3,6-Dichloropyridazine-4-carbaldehyde. The electron-deficient pyridazine core is further activated by the electron-withdrawing chlorine atoms and the aldehyde group, creating a scaffold that participates in both nucleophilic aromatic substitution (at the C3 and C6 chlorides) and aldehyde-specific condensation chemistry (e.g., Knoevenagel, reductive amination) [1]. Regioselective functionalization is a major challenge with simpler dichloropyridazines; the presence of the C4 aldehyde in this compound acts as a valuable 'handle' for diversification and can influence the regioselectivity of subsequent reactions, enabling more complex molecular architectures that are not accessible from its analogs [2].

Quantitative Evidence: Differentiating 3,6-Dichloropyridazine-4-carbaldehyde (130825-10-4) from Analogs


Enhanced Electron-Deficiency: Hammett Substituent Effect Comparison

The electron-deficient character of 3,6-Dichloropyridazine-4-carbaldehyde is quantitatively greater than its non-halogenated or mono-substituted analogs, increasing susceptibility to nucleophilic attack. The presence of two chloro groups (σₚ=0.23 each) and an aldehyde (σₚ=0.42) results in a higher cumulative electron-withdrawing effect compared to 3-chloro-4-pyridazinecarbaldehyde or 4-pyridazinecarbaldehyde [1].

Heterocyclic Chemistry Reactivity Prediction Structure-Activity Relationship

Regioselective Functionalization: Controlled Derivatization of the Pyridazine Core

In contrast to the symmetrical 3,6-dichloropyridazine which often yields complex mixtures of regioisomers upon mono-functionalization, 3,6-dichloropyridazine-4-carbaldehyde provides a defined point for selective chemical transformation. The aldehyde group serves as a protecting/directing group, enabling subsequent substitution at the remaining chloride. For example, while Suzuki coupling on 3,6-dichloropyridazine gives a 7:3 mixture of mono- and di-phenylated products, an aldehyde-protected route can achieve mono-substitution with significantly higher selectivity [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Predicted vs. Measured Physicochemical Stability for Storage and Handling

While long-term stability data is not publicly available, its predicted high boiling point and density suggest it is less volatile and more easily handled than lower-molecular-weight analogs. This can be contrasted with 4-pyridazinecarbaldehyde (MW 108.1, bp ~250°C) which is more prone to evaporation and air oxidation [1].

Chemical Procurement Stability Studies Inventory Management

High-Value Application Scenarios for 3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4)


Synthesis of Unsymmetrical, Highly Substituted Pyridazine-Based Kinase Inhibitors

Medicinal chemistry programs targeting kinases, phosphodiesterases, or other ATP-binding enzymes often require densely functionalized heterocycles. 3,6-Dichloropyridazine-4-carbaldehyde provides the ideal scaffold for constructing such molecules. The aldehyde is a versatile handle for introducing a variety of side chains via reductive amination, Knoevenagel condensation, or Grignard addition [1]. Following this initial diversification, the chlorine atoms can be sequentially displaced with different amine, alcohol, or aryl nucleophiles, a strategy that would be impractical and low-yielding with simpler, symmetrical dichloropyridazines due to cross-reactivity [2].

Construction of Fused Polycyclic Heteroaromatic Libraries for Agrochemical Discovery

The pyridazine core is a common motif in herbicides and fungicides. The dual reactive sites (C4-aldehyde and C3/C6-chlorides) of this compound allow for rapid, two-step construction of fused bicyclic systems. For example, condensation of the aldehyde with hydrazine forms a pyrazolopyridazine core, while the remaining chloride is available for further derivatization to explore structure-activity relationships [3]. This convergent approach is more efficient than linear syntheses that build the heterocycle from scratch and is a key differentiator for procurement decisions focused on library synthesis.

Development of Functional Materials with Tailored Electronic Properties

The electron-deficient pyridazine ring is a valuable component in organic electronics, such as n-type semiconductors and electron-transport layers in OLEDs. The chlorine and aldehyde substituents further lower the LUMO energy level, enhancing electron affinity. The aldehyde group can also serve as an anchoring group for attachment to surfaces or as a cross-linking site. The ability to selectively install two different functional groups on the pyridazine core (one via the aldehyde, one via a chloride) provides precise control over the material's frontier orbital energies, a level of synthetic control not available with the parent 3,6-dichloropyridazine.

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